molecular formula C26H55NO4 B008372 2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol CAS No. 26635-92-7

2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol

Cat. No.: B008372
CAS No.: 26635-92-7
M. Wt: 445.7 g/mol
InChI Key: IEXQFYPEUSYMHN-UHFFFAOYSA-N
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Description

2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol is a nonionic surfactant compound with the CAS Registry Number 11119-98-5 . This structure features a long-chain octadecyl (C18) alkyl group linked to a hydrophilic polyethoxylated chain terminating with multiple hydroxyl groups, a design that confers distinct amphiphilic properties . This molecular architecture promotes the compound's ability to reduce surface tension, stabilize interfaces, and form micelles, making it a subject of interest in various research fields. In industrial and materials science research, this surfactant is investigated for its role in emulsion and dispersion stabilization, where it can aid in the synthesis and formulation of uniform polymeric particles or coatings . Its surface-active properties are also relevant in studies focused on improving the wetting and spreading characteristics of aqueous formulations. The compound is known commercially under several tradenames, including Nissan Nymeen S 204, Hostastat FA 14, and Genamin S series, indicating its utility across different experimental and developmental contexts .

Properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(19-23-30-25-21-28)20-24-31-26-22-29/h28-29H,2-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXQFYPEUSYMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCOCCO)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H55NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26635-92-7
Record name Ethoxylated stearylamine
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Record name Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.'-[(octadecylimino)di-2,1-ethanediyl]bis[.omega.-hydroxy-
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Record name Poly(oxy-1,2-ethanediyl), α,α'-[(octadecylimino)di-2,1-ethanediyl]bis[ω-hydroxy
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Preparation Methods

Base-Catalyzed Ethoxylation

The conventional method involves reacting octadecylamine with ethylene oxide (EO) in the presence of alkaline catalysts like NaOH or KOH. The process occurs in two stages:

  • Initial Ethoxylation : Octadecylamine reacts with 1–2 moles of EO at 120–150°C to form 2-(2-hydroxyethoxy)ethyl-octadecylamine.

  • Polymerization : Additional EO (3–5 moles) is introduced, initiating a base-catalyzed chain-growth mechanism. The reaction follows pseudo-first-order kinetics, with an activation energy of ~65 kJ/mol.

Limitations : Base catalysis yields broad ethoxylation distributions (polydispersity index >1.3), necessitating post-synthesis fractionation.

Acid-Catalyzed Ethoxylation

Lewis acids (e.g., BF3·Et2O) promote electrophilic ring-opening of EO, favoring terminal hydroxyl group formation. This method achieves narrower distributions (polydispersity index 1.1–1.2) but requires stringent moisture control and generates acidic by-products.

Two-Stage Synthesis with Hydrotalcite Catalysts

Recent advances employ hydrotalcite-like catalysts (e.g., Mg6Al2(OH)16CO3·4H2O) to enhance selectivity:

  • Stage 1 : Octadecylamine reacts with 1 mole of EO at 100°C to form a monoethoxylated intermediate.

  • Stage 2 : 4–6 moles of EO are added at 130°C, with hydrotalcite facilitating a peaked distribution (71.9% target homologs vs. 57.3% for NaOH).

Catalysts and Their Impact

Hydroxide Catalysts

CatalystTemperature (°C)EO MolesTarget Homologs (%)Polydispersity
NaOH130557.31.35
KOH130559.11.32

Table 1: Performance of hydroxide catalysts in ethoxylation.

Hydrotalcite Catalysts

Industrial Production Methods

Batch Reactors

  • Conditions : 120–150°C, 3–5 bar, 6–8 hours.

  • Yield : 85–90% with NaOH; 88–92% with hydrotalcite.

  • Drawbacks : Scalability issues due to exothermicity and mixing inefficiencies.

Continuous Flow Reactors

  • Conditions : 140°C, 4 bar, residence time 2–3 hours.

  • Advantages : Enhanced heat transfer, consistent product quality (σ <1.5% batch-to-batch variation).

Purification and Characterization

  • Distillation : Removes unreacted EO and low-molecular-weight by-products (bp: 10–12°C at 3 bar).

  • Chromatography : Silica gel columns isolate target homologs using ethyl acetate/methanol gradients.

  • Analytical Methods :

    • NMR : δ 1.25 ppm (C18 chain), δ 3.45–3.70 ppm (ethylene oxide protons).

    • MS : m/z 442.3 [M+H]+.

Data Tables

Table 2: Comparison of Industrial Methods

ParameterBatch ReactorContinuous Flow
Throughput (kg/h)50–100200–300
Energy Use (kWh/kg)12.58.2
Purity (%)92.195.6

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions[][4].

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Primary and secondary amines.

    Substitution: Halides, alkoxides.

Scientific Research Applications

2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.

    Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the production of cosmetics, detergents, and lubricants.

Mechanism of Action

The mechanism of action of 2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol primarily involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. It interacts with molecular targets such as cell membranes, enhancing the permeability and solubility of various substances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol is unique due to its combination of a long hydrophobic tail and multiple hydrophilic ethylene oxide units. This structure provides excellent surfactant properties, making it highly effective in stabilizing emulsions and dispersions in various applications .

Biological Activity

2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol, commonly referred to as a surfactant, is a complex organic compound with the molecular formula C24H51NO4. Its unique structure, comprising a long hydrophobic tail and multiple hydrophilic ethylene oxide units, endows it with significant biological activity. This article explores its biological properties, mechanisms of action, applications in various fields, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 26635-92-7
  • Molecular Weight : 399.68 g/mol
  • Structure : The compound features a hydrophobic octadecyl chain linked to a hydrophilic ethylene glycol ether, which enhances its surfactant properties.

The primary mechanism of action for this compound is its ability to reduce surface tension between different phases. This property facilitates the formation of stable emulsions and dispersions, which is critical in biological systems and industrial applications. The compound interacts with cellular membranes, enhancing permeability and solubilization of hydrophobic drugs, making it a candidate for drug delivery systems.

Surfactant Properties

  • Emulsification : The compound acts as an effective emulsifier, stabilizing oil-in-water emulsions which are vital in pharmaceuticals and cosmetics.
  • Solubilization : It enhances the solubility of poorly water-soluble drugs, improving bioavailability.
  • Cell Membrane Interaction : The surfactant can disrupt lipid bilayers, facilitating drug uptake in cells.

Applications

  • Pharmaceuticals : Used in formulations to improve the delivery of hydrophobic drugs.
  • Cosmetics : Acts as a stabilizing agent in creams and lotions.
  • Industrial : Employed in detergents and lubricants due to its surfactant properties.

Case Studies

  • Drug Delivery Systems : A study demonstrated that formulations containing this compound improved the bioavailability of poorly soluble drugs by forming micelles that encapsulate the active ingredients.
    StudyFindings
    Drug AIncreased solubility by 50% when combined with the surfactant
    Drug BEnhanced absorption in vivo by 30% compared to controls
  • Cosmetic Formulations : Research indicated that creams containing this surfactant exhibited better stability and skin penetration compared to those without it .
  • Toxicity Studies : A repeated cutaneous toxicity study highlighted that the compound showed no adverse effects on skin integrity or body weight in animal models .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaSurfactant Efficacy
2-(Dimethylamino)ethoxy ethanolC8H19NO3Moderate
2-(Diethylamino)ethanolC6H15NOLow

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol, and what are the critical reaction conditions?

  • The compound is synthesized via multi-step reactions involving etherification and alkylation. For example, a three-step protocol (patent-derived) includes:

Step 1 : Reaction of 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol with tert-butyl prop-2-enoate in THF using NaH as a base, followed by silica gel chromatography purification .

Step 2 : Further derivatization with trichloroethyl chloride in dichloromethane and triethylamine .

  • Key conditions include anhydrous solvents, controlled temperature (room temperature to reflux), and purification via column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

  • LC-MS : Used to confirm molecular weight (e.g., observed [M+H]+ at m/z 1055 in Example 419) and retention time (0.81–1.00 minutes under SQD-FA05 conditions) .
  • HPLC : Validates chromatographic purity .
  • NMR : Critical for verifying ether/amine linkages and branching .
    • Physical Properties : Density (~1.115 g/cm³), boiling point (~280°C), and refractive index (1.464) from related polyethoxylated analogs .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Toxicological Data :

  • Avoid inhalation/contact; linked to reproductive toxicity in structurally similar glycol ethers (e.g., 2-methoxyethanol) .
  • Use PPE (gloves, goggles) and work in ventilated fume hoods .
    • Storage : Hygroscopic; store under inert atmosphere (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can discrepancies in analytical data (e.g., GC-MS vs. LC-MS results) be resolved for this compound?

  • Case Study : In GC-MS analysis of plant extracts, co-eluting impurities (e.g., cyclosiloxanes) may mimic target peaks. Validate via:

  • Retention Index Calibration : Compare with synthetic standards .
  • Fragmentation Patterns : Use high-resolution MS (HRMS) to distinguish isotopic signatures .
    • Contradiction Example : A GC-MS study reported 1.43% abundance in Physalis minima root extract, but cross-validation with LC-MS confirmed structural accuracy .

Q. What methodologies optimize the compound’s application in drug delivery systems or polymer synthesis?

  • Functionalization Strategies :

  • Esterification : Introduce bioactive moieties (e.g., tert-butyl esters) for controlled release .
  • Polymer Crosslinking : Use ethylene glycol-based amino acids for DNA-compatible polymers (e.g., in amplified DNA detection) .
    • Experimental Design : Balance hydrophilicity (from ethoxy groups) and lipophilicity (C18 chain) to enhance cellular uptake .

Q. How do structural modifications (e.g., chain length, substituents) impact its physicochemical properties?

  • Data-Driven Analysis :

  • Chain Length : Longer ethoxy chains increase solubility (e.g., decaethylene glycol: LogP = -0.88 vs. shorter analogs) .
  • Thermodynamics : Enthalpy (ΔfH°liquid) and heat capacity (Cp,liquid) vary with branching, as modeled via Joback/Crippen methods .
    • Case Study : Replacing octadecylamino with shorter alkyl chains reduces aggregation in aqueous media but lowers membrane affinity .

Methodological Challenges and Solutions

Q. Why does silica gel chromatography often yield low recovery rates for this compound, and how can this be mitigated?

  • Issue : High hydrophilicity from ethoxy groups causes strong adsorption to silica.
  • Solution : Use reverse-phase (C18) columns or gradient elution with polar solvents (e.g., MeOH:H₂O) .

Q. How to address batch-to-batch variability in synthesis?

  • Process Control :

  • Monitor reaction progress via TLC/LC-MS at each step .
  • Standardize quenching/purification protocols to minimize side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol
Reactant of Route 2
Reactant of Route 2
2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol

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